molecular formula C7H9NO2 B6259190 5-nitrobicyclo[2.2.1]hept-2-ene CAS No. 768-16-1

5-nitrobicyclo[2.2.1]hept-2-ene

Cat. No.: B6259190
CAS No.: 768-16-1
M. Wt: 139.2
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Description

5-Nitrobicyclo[2.2.1]hept-2-ene is an organic compound with the molecular formula C7H9NO2. It is a derivative of norbornene, a bicyclic hydrocarbon, where a nitro group is attached to the fifth carbon atom. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitrobicyclo[2.2.1]hept-2-ene typically involves the nitration of norbornene. One common method is the reaction of norbornene with nitric acid in the presence of sulfuric acid, which acts as a catalyst. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the nitration process.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but with optimized conditions for higher yield and purity. Continuous flow reactors are often employed to ensure better control over reaction parameters and to handle the exothermic nature of the nitration process more efficiently.

Chemical Reactions Analysis

Types of Reactions

5-Nitrobicyclo[2.2.1]hept-2-ene undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions to form different oxidation products.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 5-Aminobicyclo[2.2.1]hept-2-ene.

    Substitution: Various substituted norbornene derivatives depending on the nucleophile used.

    Oxidation: Oxidized norbornene derivatives.

Scientific Research Applications

5-Nitrobicyclo[2.2.1]hept-2-ene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.

    Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the production of polymers and other materials due to its reactive nitro group.

Mechanism of Action

The mechanism of action of 5-nitrobicyclo[2.2.1]hept-2-ene largely depends on the specific reactions it undergoes. For instance, in reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps facilitated by the reducing agent. In substitution reactions, the nitro group acts as a leaving group, allowing nucleophiles to attach to the bicyclic framework.

Comparison with Similar Compounds

Similar Compounds

    Norbornene: The parent hydrocarbon of 5-nitrobicyclo[2.2.1]hept-2-ene.

    5-Aminobicyclo[2.2.1]hept-2-ene: The reduced form of this compound.

    5-Bromobicyclo[2.2.1]hept-2-ene: A halogenated derivative of norbornene.

Uniqueness

This compound is unique due to the presence of the nitro group, which imparts distinct reactivity compared to its analogs. This makes it a versatile intermediate in organic synthesis and valuable for developing new materials and pharmaceuticals.

Properties

CAS No.

768-16-1

Molecular Formula

C7H9NO2

Molecular Weight

139.2

Purity

95

Origin of Product

United States

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